Methyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
Methyl 3-hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.183 g/mol . It is a piperidinecarboxylate ester, specifically the methyl ester of 3-hydroxypiperidine-1-carboxylic acid . This compound is commonly used in organic synthesis as an intermediate or a catalyst precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-hydroxypiperidine-1-carboxylate involves the reaction of piperidine with bromoacetic acid to form 3-hydroxypiperidine-1-carboxylic acid, which is then esterified with methanol to yield the desired product . The reaction conditions typically include:
Temperature: Room temperature
Solvents: Common organic solvents such as alcohols, ethers, and esters
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 3-oxopiperidine-1-carboxylate.
Reduction: Formation of 3-hydroxypiperidine-1-methanol.
Substitution: Formation of 3-halopiperidine-1-carboxylate derivatives.
Scientific Research Applications
Methyl 3-hydroxypiperidine-1-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic processes. Its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
- Methyl 3-hydroxy-1-piperidinecarboxylate
- 3-Hydroxypiperidine-1-carboxylic acid
- 3-Oxopiperidine-1-carboxylate
Comparison: Methyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. For instance, the ester group makes it more lipophilic than the corresponding carboxylic acid, affecting its behavior in biological systems .
Properties
IUPAC Name |
methyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSKBFLNOWQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508937 | |
Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80613-04-3 | |
Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.